molecular formula C36H42O2Pd B12393487 Carbanide;1,5-diphenylpentan-3-one;palladium(2+)

Carbanide;1,5-diphenylpentan-3-one;palladium(2+)

Cat. No.: B12393487
M. Wt: 613.1 g/mol
InChI Key: PWIVFBMIXWZPAS-UHFFFAOYSA-N
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Description

Carbanide;1,5-diphenylpentan-3-one;palladium(2+) is a complex compound that combines the properties of carbanides, ketones, and palladium complexes. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. The presence of palladium(2+) in the compound makes it a valuable catalyst in various chemical reactions, particularly in carbonylation and hydrogenation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) typically involves the reaction of 1,5-diphenylpentan-3-one with a palladium(2+) salt in the presence of a suitable ligand. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . The temperature and pressure conditions can vary depending on the specific reaction setup, but they are generally maintained at moderate levels to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) may involve continuous flow reactors to enhance efficiency and scalability. The use of high-throughput screening techniques can help in optimizing the reaction conditions and identifying the most effective catalysts and ligands for the synthesis . Additionally, advanced purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbanide;1,5-diphenylpentan-3-one;palladium(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) involves the coordination of the palladium(2+) ion with the carbonyl and carbanide groups. This coordination activates the compound towards various chemical transformations. The palladium(2+) ion acts as a Lewis acid, facilitating the formation of reactive intermediates that undergo subsequent reactions to form the desired products . The molecular targets and pathways involved in these reactions include the activation of carbon-hydrogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbanide;1,5-diphenylpentan-3-one;palladium(2+) is unique due to the combination of carbanide, ketone, and palladium(2+) functionalities. This unique structure imparts distinct reactivity and catalytic properties, making it valuable in both academic research and industrial applications .

Properties

Molecular Formula

C36H42O2Pd

Molecular Weight

613.1 g/mol

IUPAC Name

carbanide;1,5-diphenylpentan-3-one;palladium(2+)

InChI

InChI=1S/2C17H18O.2CH3.Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;;/h2*1-10H,11-14H2;2*1H3;/q;;2*-1;+2

InChI Key

PWIVFBMIXWZPAS-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2.C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2.[Pd+2]

Origin of Product

United States

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